molecular formula C22H29FO4 B10763890 Desoxymetasone

Desoxymetasone

Cat. No.: B10763890
M. Wt: 376.5 g/mol
InChI Key: VWVSBHGCDBMOOT-OKPPOTDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxymetasone is a synthetic corticosteroid used primarily as a topical anti-inflammatory and anti-pruritic agent. It is effective in treating various skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desoxymetasone is synthesized from 1,4,9,16-arachidonic-pregna-3,20-diketone. The process involves several steps, including the use of Grignard reagents and esterification reactions. The synthetic route is as follows :

    Initiation: The process begins with 1,4,9,16-arachidonic-pregna-3,20-diketone.

    Grignard Reaction: The compound undergoes a Grignard reaction at the 16th and 17th positions.

    Transformation: Further transformations occur at the 9th, 11th, and 21st positions to yield this compound.

Industrial Production Methods: The industrial production of this compound involves the use of existing intermediates, which simplifies the process and reduces costs. The method is efficient, yielding high amounts of the final product .

Chemical Reactions Analysis

Types of Reactions: Desoxymetasone undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Desoxymetasone has a wide range of scientific research applications, including:

Mechanism of Action

Desoxymetasone exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. This results in reduced inflammation, redness, and itching .

Comparison with Similar Compounds

    Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Clobetasol Propionate: A potent corticosteroid used for severe skin conditions.

    Fluocinonide: A high-potency corticosteroid used for inflammatory skin disorders.

Uniqueness: Desoxymetasone is unique in its balance of potency and safety, making it suitable for a wide range of dermatological applications. Unlike some other corticosteroids, it has a lower risk of causing skin thinning and other side effects when used appropriately .

Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(9R,16R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1

InChI Key

VWVSBHGCDBMOOT-OKPPOTDYSA-N

Isomeric SMILES

C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2(C1C(=O)CO)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Origin of Product

United States

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